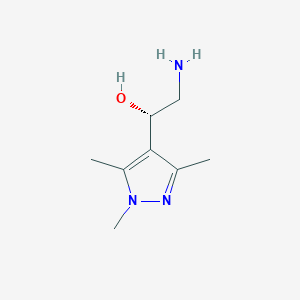![molecular formula C9H19N3O B13310042 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an aminomethyl group, and a urea moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea typically involves the reaction of cyclobutylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclobutylamine from cyclobutanone through reductive amination. The subsequent reaction with isopropyl isocyanate is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides, forming substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds .
Scientific Research Applications
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea: Similar structure but with a different position of the aminocyclobutyl group.
1-[(1-Aminocyclopropyl)methyl]-3-(propan-2-yl)urea: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(1-aminocyclobutyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)12-8(13)11-6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
LLBWXUSFXPOQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


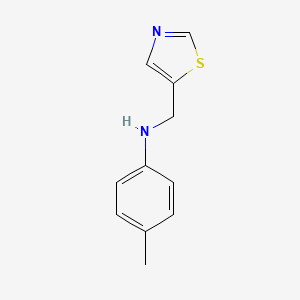

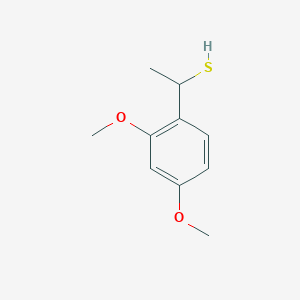
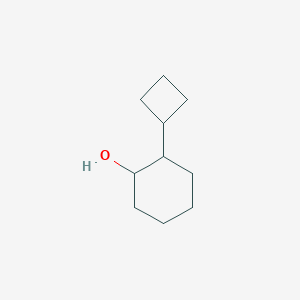
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

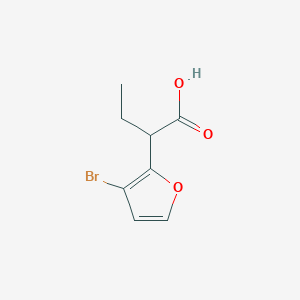
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
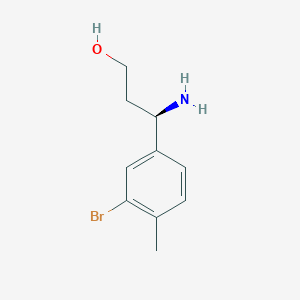
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
